molecular formula C16H11BrO5S B2423012 3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one CAS No. 865656-30-0

3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2423012
CAS No.: 865656-30-0
M. Wt: 395.22
InChI Key: PPAHTMVJDZFXSB-UHFFFAOYSA-N
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Description

3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H11BrO5S It is known for its unique structural features, which include a bromophenyl group, a sulfonyl group, and a methoxychromen moiety

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHTMVJDZFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl compound with a suitable boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one
  • 3-(4-Fluorophenyl)sulfonyl-7-methoxychromen-2-one
  • 3-(4-Methylphenyl)sulfonyl-7-methoxychromen-2-one

Uniqueness

3-(4-bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.

Biological Activity

3-(4-Bromobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₆H₁₁BrO₅S
  • Molecular Weight: 395.22 g/mol
  • SMILES Notation: Cc1cc2c(c(c1)O)c(=O)oc(=O)c2c(c(c(c2)S(=O)(=O)C)c(Br)c2)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and other proteins. The sulfonyl group enhances its reactivity and potential to modulate biological pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation: It could interact with cellular receptors, influencing signaling pathways related to inflammation and cancer.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20
HeLa (Cervical Cancer)25

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)Reference
104035
206055

Case Studies

  • Case Study on Anticancer Activity:
    A recent publication reported that treatment with this compound led to apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents.
  • Case Study on Anti-inflammatory Properties:
    Another study explored the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pain scores when treated with the compound compared to control groups.

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